(E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
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Overview
Description
(E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorobenzyl group, a pyrazole ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The fluorobenzyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the propenamide moiety through a condensation reaction with cinnamaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: (E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of azides and thiols derivatives.
Scientific Research Applications
(E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to specific proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (E)-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
- (E)-N-[1-(2-BROMOBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
- (E)-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
Comparison: (E)-N-[1-(2-FLUOROBENZYL)-1H-P
Properties
IUPAC Name |
(E)-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-2,3-diphenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c26-23-14-8-7-13-21(23)18-29-16-15-24(28-29)27-25(30)22(20-11-5-2-6-12-20)17-19-9-3-1-4-10-19/h1-17H,18H2,(H,27,28,30)/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVMVALNEXDIJD-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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